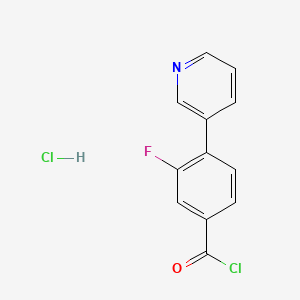
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride: is an organic compound that features a benzoyl chloride group substituted with a fluorine atom and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoyl chloride and 3-pyridylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-fluorobenzoyl chloride with 3-pyridylboronic acid in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the resulting product to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Nitro, Sulfonyl, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Research: Studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride depends on its specific application. In medicinal chemistry, it may act as an intermediate that interacts with molecular targets such as enzymes or receptors. The molecular pathways involved would vary based on the specific biological context and the nature of the final pharmaceutical product.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorobenzoyl Chloride: A simpler analog that lacks the pyridinyl group.
4-Fluorobenzoyl Chloride: Another analog with the fluorine atom in a different position on the benzene ring.
3-(Pyridin-3-yl)benzoyl Chloride: An analog without the fluorine substitution.
Uniqueness
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is unique due to the presence of both the fluorine atom and the pyridinyl group, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H8Cl2FNO |
|---|---|
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
3-fluoro-4-pyridin-3-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H7ClFNO.ClH/c13-12(16)8-3-4-10(11(14)6-8)9-2-1-5-15-7-9;/h1-7H;1H |
Clave InChI |
OXBURKDHDZBOAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


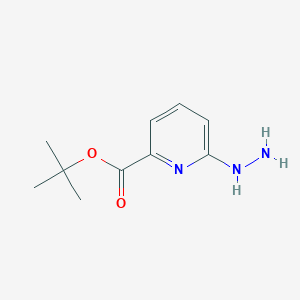
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
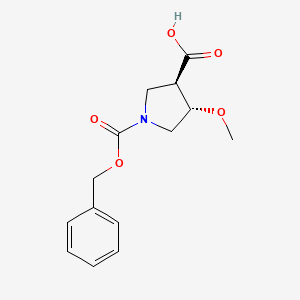
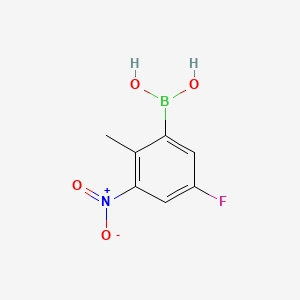
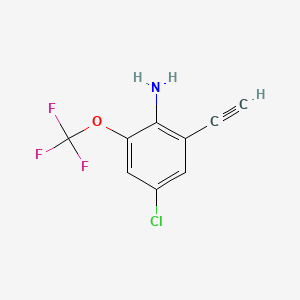
![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
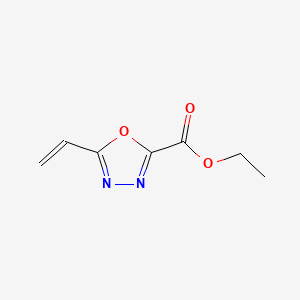
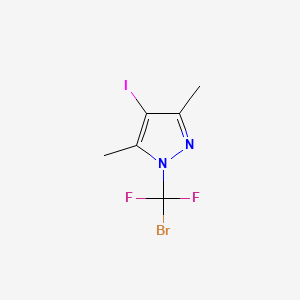
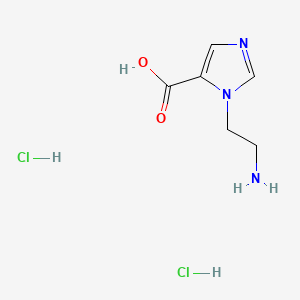
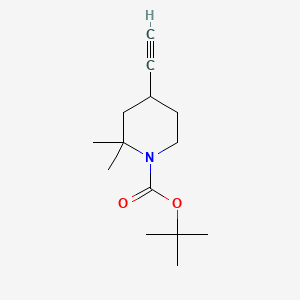
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
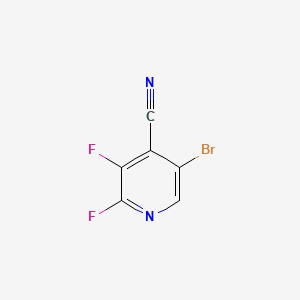
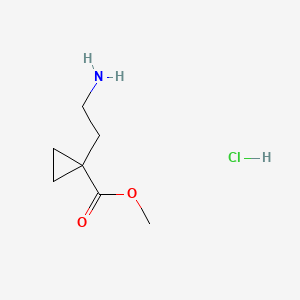
![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
